molecular formula C4H10N2O4S B12522815 Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester (9CI) CAS No. 680860-54-2

Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester (9CI)

Cat. No.: B12522815
CAS No.: 680860-54-2
M. Wt: 182.20 g/mol
InChI Key: CAJYFXZTNVODDF-UHFFFAOYSA-N
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Description

Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester (9CI) is a chemical compound with the molecular formula C4H10N2O4S It is a derivative of carbamic acid and is characterized by the presence of an aminosulfonyl group and an isopropyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (aminosulfonyl)-, 1-methylethyl ester typically involves the reaction of carbamic acid derivatives with appropriate reagents. One common method is the reaction of carbamic acid with isopropyl alcohol in the presence of a catalyst to form the isopropyl ester. The addition of an aminosulfonyl group can be achieved through sulfonation reactions using sulfonyl chlorides or sulfonic acids under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as esterification, sulfonation, and purification through distillation or crystallization. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the aminosulfonyl group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates or sulfonamides.

Scientific Research Applications

Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of carbamic acid, (aminosulfonyl)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of enzymatic activity. The ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl-, 1-methylethyl ester: Similar in structure but with a phenyl group instead of an aminosulfonyl group.

    Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester: Contains an ethyl ester and a phenyl group, differing in ester and substituent groups.

Uniqueness

Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester is unique due to the presence of the aminosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential for specific interactions with biological targets, making it valuable for various applications.

Properties

CAS No.

680860-54-2

Molecular Formula

C4H10N2O4S

Molecular Weight

182.20 g/mol

IUPAC Name

propan-2-yl N-sulfamoylcarbamate

InChI

InChI=1S/C4H10N2O4S/c1-3(2)10-4(7)6-11(5,8)9/h3H,1-2H3,(H,6,7)(H2,5,8,9)

InChI Key

CAJYFXZTNVODDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NS(=O)(=O)N

Origin of Product

United States

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